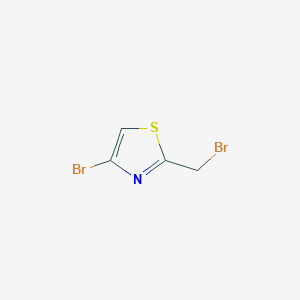

4-Bromo-2-(bromomethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGAHNNOFHTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Bromomethyl Thiazole

Electrophilic Reactivity Profiles of Bromine Substituents

The electronic environment of the thiazole (B1198619) ring and the nature of the bromomethyl group dictate the electrophilic character and reactivity of the two bromine atoms in the molecule.

The bromine atom at the C-4 position of the thiazole ring is susceptible to various transformations, primarily through metal-catalyzed cross-coupling reactions. The thiazole ring's electronic nature, with the electron-withdrawing nitrogen atom and the electron-donating sulfur atom, creates a polarized system. This distribution of electron density influences the reactivity of substituents on the ring. In dihalogenated thiazoles, such as 2,4-dibromothiazole (B130268), the C-2 position is generally considered more electron-deficient and therefore more reactive towards cross-coupling reactions. researchgate.nettum.de This inherent reactivity difference allows for regioselective functionalization, where the C-2 position can be selectively reacted while the C-4 bromine remains available for subsequent transformations. researchgate.nettum.denih.gov

However, the bromine at C-4 is readily activated for participation in palladium-catalyzed reactions. For instance, it can undergo borylation in a Miyaura borylation/Suzuki-Miyaura coupling (MBSC) sequence, demonstrating its utility as a handle for further functionalization. rsc.orgresearchgate.net This position can also be converted into a nucleophilic center through a bromo-lithium or bromine-magnesium exchange, which then undergoes a second cross-coupling reaction. researchgate.netnih.gov

The bromomethyl group (-CH₂Br) at the C-2 position behaves as a classic benzylic-type halide, exhibiting high reactivity towards nucleophiles via an Sₙ2 mechanism. This electrophilic site readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups.

The reactivity of this group is enhanced due to its ability to form a stabilized carbocation intermediate, analogous to a benzylic cation, should the reaction proceed through an Sₙ1-like pathway. Research on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, highlights the potential for anchimeric assistance from the heteroatoms in the ring, which can stabilize the transition state of nucleophilic substitution. nih.gov This inherent reactivity makes the bromomethyl group a key site for molecular elaboration, allowing for the covalent attachment of the thiazole scaffold to other molecules. nih.gov

Cross-Coupling Reactions for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C bond formation and functionalization of the 4-bromo-2-(bromomethyl)thiazole core. The distinct reactivity of the C-4 bromo substituent allows for its selective participation in these transformations.

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to bromothiazole systems, enabling the introduction of alkyl, aryl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction couples the C-4 bromine with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. rsc.orgnih.govnih.govmdpi.com It is widely used for creating biaryl linkages and has been employed in the synthesis of complex heterocyclic clusters. rsc.orgresearchgate.net The reaction conditions are generally mild and tolerant of various functional groups. mdpi.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of the C-4 bromine with organostannanes (organotin compounds). organic-chemistry.orgnrochemistry.com This method was utilized to synthesize 2'-substituted-4-bromo-2,4'-bithiazoles, although it was reported to proceed less smoothly than the Negishi coupling for certain substrates. nih.gov The primary drawback of this method is the toxicity of the tin reagents. organic-chemistry.org

Negishi Coupling: This reaction employs organozinc reagents to couple with the C-4 bromine. wikipedia.orgorganic-chemistry.orgyoutube.com The Negishi coupling is known for its high efficiency and functional group tolerance. wikipedia.org It has been shown to provide high yields in the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles from 2-substituted-4-bromothiazole precursors. researchgate.netnih.gov

Sonogashira Coupling: This coupling introduces alkynyl groups at the C-4 position by reacting the bromo-thiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is fundamental for constructing sp²-sp carbon-carbon bonds and has been used to prepare 4-alkynyl-substituted heterocycles. nih.govresearchgate.net

Below is a table summarizing typical conditions for these reactions with related brominated heterocycles.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Base/Additive | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | LiCl (additive) | DMF |

| Negishi | Organozinc Halide (e.g., R-ZnCl) | Pd(dppf)Cl₂ | - | THF/DMF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene/DMF |

A key feature in the functionalization of dihalogenated thiazoles is the high degree of regioselectivity observed in cross-coupling reactions. When both C-2 and C-4 positions are substituted with bromine, palladium-catalyzed couplings preferentially occur at the more electron-deficient C-2 position. researchgate.nettum.de This selective reactivity is crucial as it allows for a stepwise functionalization strategy. First, a substituent is introduced at the C-2 position via cross-coupling. The remaining bromine at C-4 can then be used in a subsequent, different coupling reaction to build more complex, unsymmetrically substituted thiazoles. researchgate.netnih.gov

In substrates containing two different halogen atoms, such as a bromo-aryl group and a bromo-thiophenyl group, the reactivity difference can also be exploited. The bromo group on a standard aryl ring is often more reactive in Suzuki couplings than a bromine attached to an electron-rich thiophene (B33073) ring, allowing for selective substitution. nih.govnih.gov This principle of differential reactivity based on the electronic environment of the C-Br bond is fundamental to designing synthetic routes for polysubstituted heterocyclic systems.

The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established and generally consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond at the C-4 position of the thiazole. This step forms a Pd(II) intermediate. nrochemistry.comillinois.edu The rate and success of this step can depend on the electron density of the C-Br bond and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. illinois.edu

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, -tin, or -zinc) is transferred to the Pd(II) complex, displacing the halide. wikipedia.orgnih.gov The mechanism of this step can vary; for instance, in the Suzuki reaction, the base is crucial for the formation of a boronate species which facilitates the transfer. nih.gov For the Stille reaction, additives like Cu(I) or fluoride (B91410) ions can accelerate this rate-limiting step. nrochemistry.comharvard.edu

Reductive Elimination: This is the final step where the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmit.edu

Mechanistic studies have focused on understanding the catalyst's resting state, the influence of ligands on reaction rates, and the specific roles of additives and bases in the catalytic cycle. mit.edunih.gov For example, electron-rich, bulky phosphine ligands are often employed to stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps. nih.govmit.edu

Nucleophilic Substitution Reactions on the Thiazole Ring and Side Chain

The two bromine substituents on this compound exhibit different reactivities towards nucleophiles. The bromine on the methyl side chain is susceptible to standard nucleophilic substitution, while the bromine on the aromatic thiazole ring is considerably less reactive under similar conditions.

Substitution at the Bromomethyl Moiety

The bromomethyl group at the C2 position of the thiazole ring behaves as a typical benzylic-type halide, demonstrating high reactivity in SN2 reactions. This enhanced reactivity is due to the stabilization of the transition state by the adjacent thiazole ring. A wide array of nucleophiles can displace the bromide ion, leading to the formation of various functionalized thiazole derivatives.

Common nucleophiles that readily react at this position include amines, thiols, and alkoxides. For instance, reaction with triethyl phosphite (B83602) proceeds via the Arbuzov reaction to yield the corresponding phosphonate (B1237965) ester. This phosphonate is a key intermediate in further synthetic transformations, such as the Wittig-Horner reaction for the synthesis of thiazole-based stilbene (B7821643) analogs. nih.gov The general reactivity allows for the introduction of diverse functionalities, making this compound a valuable building block in medicinal chemistry. jst.go.jp

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | 2-(Aminomethyl)-4-bromothiazole |

| Thiol | Thiophenol | 2-(Arylthiomethyl)-4-bromothiazole |

| Alkoxide | Sodium Methoxide | 4-Bromo-2-(methoxymethyl)thiazole |

| Phosphite | Triethyl phosphite | Diethyl (4-bromothiazol-2-yl)methylphosphonate |

| Azide | Sodium Azide | 2-(Azidomethyl)-4-bromothiazole |

Nucleophilic Aromatic Substitution on the Thiazole Ring (where applicable)

In contrast to the highly reactive bromomethyl group, the bromine atom at the C4 position of the thiazole ring is significantly less susceptible to classical nucleophilic aromatic substitution (SNAr). Aromatic halides generally require activation by strong electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the addition-elimination mechanism of SNAr. wikipedia.orglibretexts.orgpressbooks.publibretexts.org In this compound, the ring is not sufficiently electron-deficient to undergo substitution at the C4-bromo position under standard SNAr conditions. Studies on the halogenation of thiazole have shown that the bromine atom at position 4 is reluctant to undergo substitution. libretexts.org

However, the substitution of the C4-bromine can be achieved through alternative, metal-catalyzed pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are effective methods for forming new carbon-carbon bonds at this position. masterorganicchemistry.com These reactions proceed through a different mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination, rather than the Meisenheimer complex intermediate characteristic of SNAr. masterorganicchemistry.com

Cycloaddition Reactions and Formation of Fused Systems

The structure of this compound presents the potential for generating reactive intermediates suitable for cycloaddition reactions, leading to the formation of complex fused heterocyclic systems.

Generation and Trapping of Transient Thiazole o-Quinodimethanes

While not directly documented for this compound itself, the generation of a thiazole o-quinodimethane intermediate has been successfully achieved from a related imino derivative, (E)-5-(N-Benzylformimidoyl)-4-methylthiazole. jst.go.jp This was accomplished by treatment with methyl chloroformate and a non-nucleophilic base, which generated the reactive diene that was subsequently trapped in situ by various dienophiles. jst.go.jp

By analogy with the well-established generation of benzene (B151609) o-quinodimethanes from α,α'-dihalo-o-xylenes, it is plausible that this compound could serve as a precursor to a thiazole o-quinodimethane. nih.gov A proposed, though currently hypothetical, route would involve a 1,4-elimination reaction. Treatment with a reducing metal like zinc, or a strong non-nucleophilic base, could induce the elimination of both bromine atoms to form the transient diene. This highly reactive intermediate would then be immediately trapped by a suitable dienophile present in the reaction mixture to form a fused bicyclic system.

Regioselectivity in Cycloaddition Processes Involving Thiazole Intermediates

The regioselectivity of the Diels-Alder reaction involving the transient thiazole o-quinodimethane has been investigated. jst.go.jp In the documented case using an imino precursor, the cycloaddition with unsymmetrical dienophiles, such as ethyl propiolate and bromojuglones, proceeded with high regioselectivity. jst.go.jp

Interestingly, computational studies (using the PM3 semi-empirical method) on this system revealed that the observed regiochemistry was not accurately predicted by frontier molecular orbital (FMO) theory for a concerted pericyclic reaction. Instead, the results are better rationalized by considering a stepwise mechanism where the more nucleophilic carbon terminus of the thiazole o-quinodimethane attacks the more electron-deficient carbon of the dienophile. jst.go.jp This suggests that the reaction may have significant ionic character.

Table 2: Observed Regioselectivity in the Cycloaddition of a Thiazole o-Quinodimethane Intermediate

| Dienophile | Product(s) | Regioselectivity | Reference |

| Ethyl propiolate | Single regioisomer | High | jst.go.jp |

| Juglone | Single regioisomer | High | jst.go.jp |

| 2-Bromojuglone | Single regioisomer | High (regiospecific) | jst.go.jp |

| 3-Bromojuglone | Single regioisomer | High (regiospecific) | jst.go.jp |

Radical Reactions Involving Bromine Centers

The bromine atoms in this compound can participate in radical reactions. The C-Br bond in the bromomethyl group is particularly susceptible to homolytic cleavage. The synthesis of related compounds, such as 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, utilizes a free-radical benzylic bromination of the corresponding 2-methylthiazole (B1294427) derivative using N-bromosuccinimide (NBS) under light irradiation. wikipedia.org This demonstrates that a radical intermediate at the benzylic position is readily formed and is relatively stable.

Consequently, it is expected that the bromomethyl group of this compound can act as a source of bromine radicals or can be the site of radical abstraction. In radical chain reactions, a radical species can abstract the bromine atom from the bromomethyl group to generate a thiazol-2-ylmethyl radical. The stability of this radical is enhanced by resonance delocalization into the thiazole ring. This reactivity makes the compound a potential initiator or participant in various radical-mediated transformations. The general principles of free-radical halogenation highlight the high selectivity of bromine radicals, which would favor abstraction from the activated benzylic position over other sites in a more complex substrate. libretexts.org

Mechanistic Elucidation of Novel Reaction Pathways

The reactivity of halogenated thiazoles and related heterocycles is complex, often involving pathways that can only be fully understood through a combination of experimental observation and computational analysis. The bromomethyl group at the 2-position and the bromine atom at the 4-position of the thiazole ring are both reactive sites, susceptible to nucleophilic substitution and other transformations.

Quantum chemical calculations are indispensable for mapping out potential energy surfaces, identifying transition states, and predicting the feasibility of various reaction pathways that may not be intuitively obvious. Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, highlight the power of this dual experimental-theoretical approach. nih.govresearchgate.net

In one such study, researchers investigated the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. nih.govresearchgate.net This work revealed an unprecedented reaction course that proceeds in a stepwise manner involving three distinct reactive centers of the intermediate species. nih.govresearchgate.net Quantum chemical calculations, specifically using the B3LYP/6-311+G(d,p) method, were crucial in demonstrating that the kinetically preferred initial step is the attack of the thiolate anion on the selenium atom of a key intermediate, rather than the expected substitution at the bromomethyl carbon. nih.govresearchgate.net

Similarly, computational methods have been used to understand the reactivity of other brominated thiazoles. For instance, the semiempirical PM3 method was employed to calculate the HOMO and LUMO frontier orbital coefficients to rationalize the regiochemistry observed in cycloaddition reactions involving a thiazole o-quinodimethane intermediate generated from 4-(bromomethyl)-5-(dibromomethyl)thiazole. acs.org These studies underscore the critical role of computational chemistry in elucidating complex, non-intuitive reaction mechanisms in thiazole chemistry.

The short-lived intermediates and the high-energy transition states that connect them are central to any reaction mechanism. Their direct observation is often difficult, making computational analysis a key tool for their characterization.

In the reaction of 2-bromomethyl-1,3-thiaselenole, the formation of a cyclic seleniranium cation was identified as a pivotal intermediate through quantum chemical studies. nih.govresearchgate.net The subsequent reaction pathway was dictated by the energetics of the nucleophilic attack on this intermediate. The calculations showed that the attack of the thiolate anion could occur at three different centers, with the attack on the selenium atom being the most kinetically favorable path, leading to the opening of the three-membered ring. nih.govresearchgate.net

Another example involves the treatment of 4-(bromomethyl)-5-(dibromomethyl)thiazole with sodium iodide, which does not lead to a simple substitution but instead generates a highly reactive thiazole o-quinodimethane intermediate. acs.org This transient species was subsequently trapped in situ with various dienophiles, confirming its formation and demonstrating its utility in cycloaddition reactions. acs.org

The stability of such intermediates and the barriers of transition states can be quantified using methods like Natural Bond Orbital (NBO) analysis. This method evaluates donor-acceptor interactions, where stabilization energy, E(2), is associated with delocalization from a filled (donor) orbital to an empty (acceptor) orbital. For example, in a study on the reactivity of isothiazolinones, interactions between lone pair orbitals and antibonding orbitals (e.g., Lp(N) → π*(C-O)) were calculated to have stabilization energies of 47-52 kcal/mol, indicating significant electronic stabilization that influences the reaction pathway.

Table 1: Key Intermediates and Products in an Analogous Thiaselenole Reaction nih.govresearchgate.net

| Compound Type | Structure/Name | Role in Pathway |

| Intermediate | Seleniranium Cation | Key three-membered ring intermediate formed via anchimeric assistance from selenium. |

| Kinetic Product | (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide | Formed via nucleophilic attack on the selenium atom of the seleniranium cation. |

| Rearrangement Product | 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole | A six-membered heterocycle formed from the initial kinetic product. |

| Thermodynamic Product | 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole | A five-membered heterocycle formed via rearrangement and ring contraction; the most stable product. |

| Disproportionation Product | 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide | Formed from the self-reaction of the initial kinetic product. |

Reactive intermediates in thiazole chemistry can often undergo subsequent transformations, including disproportionation and skeletal rearrangements, leading to a variety of products.

The study on 2-bromomethyl-1,3-thiaselenole provides a clear example of both phenomena. nih.govresearchgate.net The initially formed kinetic product, (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide, was found to be unstable. It undergoes a disproportionation reaction to yield 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide. nih.govresearchgate.net Concurrently, it participates in a complex intramolecular rearrangement. This process involves the formation of a six-membered 1,4-thiaselenine ring, which then undergoes a subsequent ring contraction to produce the thermodynamically stable five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole, in high yield. nih.govresearchgate.net

Rearrangements are also observed in other related systems. A notable example is the "halogen dance" reaction demonstrated with 4,5-dibromo-2,4'-bithiazole. researchgate.net When treated with lithium hexamethyldisilazide (LiHMDS), this compound undergoes a long-range migration of a bromine atom from the C5-position of one thiazole ring to the C2'-position of the other, forming a non-symmetric product. researchgate.net This highlights the potential for base-induced intramolecular halogen migrations in polybrominated thiazole systems. Furthermore, rearrangements can be induced by specific reagents, such as the Lewis acid-promoted rearrangement of epoxides, which can be useful in synthetic chemistry. orgsyn.org

Synthetic Utility and Applications of 4 Bromo 2 Bromomethyl Thiazole As a Versatile Building Block

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of two reactive bromine atoms on the thiazole (B1198619) core of 4-bromo-2-(bromomethyl)thiazole makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Its ability to undergo sequential and selective reactions at both the bromomethyl group and the C4-bromo position allows for the controlled construction of complex molecular frameworks.

Synthesis of Complex Thiazole Derivatives and Analogues

The dual electrophilic nature of this compound makes it a valuable intermediate for creating a variety of substituted thiazole derivatives. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, it can react with amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

One notable application is in the synthesis of thiazole-based stilbene (B7821643) analogs. In a multi-step process, the bromomethyl group of a related compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is converted to a phosphonate (B1237965) via the Arbuzov reaction. This intermediate then undergoes a Wittig-Horner reaction with various benzaldehydes to yield the target stilbene derivatives. nih.gov Interestingly, during the Arbuzov reaction, the bromine at the 5-position can be reduced, highlighting the nuanced reactivity of these systems. nih.gov

Furthermore, the synthesis of other complex thiazole derivatives often begins with the construction of a substituted thiazole ring, followed by modifications. For example, 2-methylthiazole (B1294427) derivatives can be synthesized and subsequently brominated at both the methyl group and a position on the thiazole ring to generate intermediates like 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov This step-wise approach allows for precise control over the final structure of the molecule.

The following table summarizes the synthesis of some complex thiazole derivatives:

| Starting Material | Reagents | Product | Application |

| 2-bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide (B46855) | 4-(4-halophenyl)-2-methylthiazoles | Intermediate for further functionalization |

| 5-bromo-4-(4-halophenyl)-2-methylthiazole | N-Bromosuccinimide (NBS) | 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Precursor for stilbene analogs |

| 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Triethyl phosphite (B83602), Benzaldehydes | Thiazole-based stilbene analogs | Potential Topoisomerase IB inhibitors |

Formation of Bithiazole Systems (e.g., 2,4'-bithiazoles)

The synthesis of 2,4'-bithiazoles, which are important structural motifs in various natural products and functional materials, can be efficiently achieved using building blocks derived from brominated thiazoles. While direct synthesis using this compound is not explicitly detailed in the provided context, the principles of constructing such systems rely on the regioselective cross-coupling of appropriately functionalized thiazole units.

A common strategy involves the use of 2,4-dibromothiazole (B130268) as a starting material. nih.gov Through a regioselective palladium-catalyzed cross-coupling reaction, a substituent can be introduced at the 2-position to form a 2-substituted-4-bromothiazole. nih.gov This intermediate can then be converted into a carbon nucleophile via bromo-lithium exchange at the 4-position, followed by transmetalation. nih.gov A subsequent cross-coupling reaction with another equivalent of 2,4-dibromothiazole yields the desired 2,4'-bithiazole (B13848155) skeleton. nih.gov

Different cross-coupling protocols, such as Negishi and Stille couplings, can be employed depending on the nature of the substituents being introduced. nih.gov For instance, Negishi coupling has been shown to be highly effective for introducing alkyl groups, while Stille coupling is utilized for aryl and alkynyl substituents. nih.gov

This modular approach allows for the synthesis of a wide array of substituted 2,4'-bithiazoles, which are valuable for further chemical exploration and the development of new materials. nih.gov

Annelation Reactions for Thiazolo-Fused Heterocycles

Annelation, or ring-forming, reactions are a powerful tool for constructing polycyclic aromatic systems. Thiazole-fused heterocycles are of significant interest due to their presence in many biologically active molecules and functional materials.

One approach to synthesizing thiazolo-fused quinazolinones involves a multi-step sequence starting from aminoquinazolinones. mdpi.com These are reacted with Appel's salt to form N-arylmino-1,2,3-dithiazoles, which are then converted to N-aryl cyanothioformamides. mdpi.com Intramolecular C-S bond formation then leads to the desired thiazole-fused quinazolinone ring system. mdpi.com

Another strategy for creating fused thiazole systems involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines or thiosemicarbazone derivatives. nih.govmdpi.com These reactions can lead to the formation of di-, tri-, and even tetrathiazole moieties. nih.govmdpi.com For example, reaction with 2-aminothiazole (B372263) can result in the formation of a dithiazole system. nih.gov Similarly, condensation with thiosemicarbazone derivatives provides a straightforward route to molecules containing multiple thiazole rings. nih.govmdpi.com

The synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives has also been reported through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate precursors. mdpi.com These examples highlight the utility of brominated thiazole derivatives in building complex, fused heterocyclic architectures.

Precursor for Advanced Organic Materials

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for the design of advanced organic materials. nih.gov The ability to functionalize the thiazole core allows for the fine-tuning of these properties, leading to materials with specific applications in electronics and optics. nih.govchim.it

Development of Fluorescent Thiazole Units

Thiazole derivatives are integral to the development of fluorescent materials, a field inspired by natural bioluminescent compounds like luciferin, which contains a thiazole core. chim.it The fluorescence of thiazole-based compounds can be tuned by introducing various substituents onto the heterocyclic ring. chim.it

The synthesis of fluorescent thiazoles often employs classic methods like the Hantzsch thiazole synthesis, which allows for the incorporation of aromatic or heteroaromatic rings, as well as various functional groups. chim.itacs.org Modifications to the thiazole core, such as aryl/heteroarylation, alkylation of hydroxythiazoles, and the introduction of conjugated systems, are common strategies to alter the photophysical properties. chim.it

For example, a series of Thiazole Orange (TO) derivatives, which are known fluorescent dyes, have been synthesized and modified with different substituents on the benzothiazole (B30560) and quinoline (B57606) rings. nih.gov These modifications can enhance the fluorescence of the dyes. nih.gov Furthermore, conjugating these dyes to molecules like folic acid allows for targeted labeling of cancer cells. nih.govmdpi.com

Boron complexes of thiazole derivatives bearing β-ketoiminate ligands have also been synthesized and shown to exhibit fluorescence. acs.org Interestingly, some of these complexes display aggregation-induced emission enhancement, a phenomenon where fluorescence intensity increases in the aggregated state. acs.org

The following table highlights some examples of fluorescent thiazole derivatives and their properties:

| Compound Type | Key Synthetic Feature | Fluorescence Property | Application |

| Thiazole Orange Derivatives | Introduction of various substituents | Enhanced fluorescence | Labeling cancer cells |

| Thiazole-Boron Complexes | Formation of β-ketoiminate ligand complexes | Aggregation-induced emission enhancement | Fluorescent dyes |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Hantzsch thiazole synthesis | Spectrofluorometric analysis of glycated products | Diabetes management research |

Materials Exhibiting Specific Electronic or Optical Properties

The electron-accepting nature of the thiazole ring, due to the imine (C=N) moiety, makes it a valuable component in organic semiconductors. nih.gov These materials are at the heart of organic electronics, finding applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Thiazole, bithiazole, thiazolothiazole, and benzobisthiazole units have been incorporated into both small molecules and polymers to create high-performance organic semiconductors. nih.gov The properties of these materials can be tailored by altering the molecular structure, for instance, by introducing different substituents or extending the π-conjugated system.

Polymers containing thiazole or thiadiazole units have been synthesized and shown to possess desirable optical properties. For example, polyamides containing 1,3,4-thiadiazole (B1197879) units exhibit high refractive indices and good thermal stability, making them suitable for optical applications. researchgate.net

The development of new organic semiconductors often involves the synthesis of donor-acceptor (D-A) type molecules. Thiazole and its derivatives can act as the acceptor unit in these systems. For instance, A-D-A type organic semiconducting materials have been synthesized using thiazole-based building blocks in conjunction with a dithienosilolo central donor unit. nih.gov These materials are designed for applications in organic photovoltaics. nih.gov

The versatility of thiazole chemistry allows for the creation of a wide range of organic materials with tailored electronic and optical properties, driving innovation in the field of organic electronics. researchgate.net

Intermediate in Medicinal Chemistry Research and Drug Discovery Efforts (as a building block)

The dual reactivity of this compound, stemming from its two distinct bromine-substituted carbon atoms, makes it a highly valuable and versatile building block in medicinal chemistry. Researchers utilize this scaffold to construct a wide array of more complex molecules with potential therapeutic applications. Its thiazole core is a well-established pharmacophore found in numerous biologically active compounds, and the bromo-substituents provide convenient handles for synthetic modification and molecular elaboration.

Synthesis of Thiazole-Based Stilbene Analogs

A significant application of this compound and its analogs is in the synthesis of thiazole-based stilbene analogs. In a representative synthetic route, researchers designed and prepared a series of these analogs through a multi-step process. mdpi.com The synthesis begins with the reaction of a 2-bromo-1-(4-halophenyl)ethan-1-one with thioacetamide to form a 4-(4-halophenyl)-2-methylthiazole intermediate. mdpi.com This intermediate then undergoes sequential bromination. The first bromination, using N-Bromosuccinimide (NBS) via an electrophilic substitution mechanism, targets the 5-position of the thiazole ring. A subsequent free-radical bromination, also with NBS but under light irradiation, adds a bromine atom to the benzylic position, yielding a key intermediate, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole. mdpi.com This intermediate, an analog of this compound, is then carried forward through further reactions, such as the Arbuzov and Wittig-Horner reactions, to produce the final thiazole-based stilbene analogs. mdpi.com

Structural Scaffolds for Investigational Compounds (e.g., DNA Topoisomerase IB Inhibitors as part of the scaffold)

The thiazole-based stilbene analogs synthesized from bromo-thiazole precursors have been a focus of research for their potential as inhibitors of DNA topoisomerase IB (Top1), a crucial enzyme in DNA replication and a validated target for anticancer drugs. researchgate.net A variety of these stilbene analogs, incorporating a 4-(4-halophenyl)thiazole and a substituted phenyl ring, were synthesized and evaluated for their Top1 inhibitory activity. mdpi.com

The research demonstrated that these compounds displayed a range of inhibitory activity against the Top1 enzyme. mdpi.com Notably, certain structural features were found to enhance potency. For instance, compound 8 ((E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole) was identified as a potent Top1 inhibitor, with activity comparable to the well-known inhibitor Camptothecin (CPT). mdpi.commdpi.com Molecular docking studies suggest a possible binding mode of this compound with the Top1-DNA complex. mdpi.com These findings underscore the utility of the brominated thiazole scaffold in developing novel, non-camptothecin-based Top1 inhibitors for cancer research.

| Compound ID | Name | Top1 Inhibition | Cytotoxicity (IC₅₀) | Target Cell Lines |

| 8 | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | ++++ (Comparable to CPT) | 0.78 µM | MCF-7 (Human Breast Cancer) |

| 11 | (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Not specified | 0.62 µM | HCT116 (Human Colon Cancer) |

| N/A | (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | +++ (Good) | Not specified | Not specified |

Building Blocks for Potential Antimicrobial and Anticancer Agents in Research

The thiazole ring is a core component of many compounds with established biological activities, including antimicrobial and anticancer properties. nih.govbldpharm.com Consequently, this compound serves as a foundational element for the synthesis of new investigational agents in these areas.

In one line of research, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to address microbial resistance and improve the selectivity of chemotherapeutic agents. nih.govnih.gov The synthesis involved reacting p-bromoacetophenone with thiourea (B124793) to yield a 4-(4-bromophenyl) thiazol-2-amine intermediate, which was then reacted with various aromatic aldehydes. nih.gov Several of the resulting compounds showed promising antimicrobial activity against bacterial and fungal strains, with some exhibiting activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Furthermore, one derivative, compound p2 , demonstrated significant anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.gov Other research has focused on synthesizing novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, which have shown antiproliferative activity against MCF-7 and HepG2 cancer cell lines. nih.gov

| Compound Class | Example Compound | Biological Activity | Target Organism/Cell Line |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | p2 (N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine) | Anticancer (IC₅₀ = 10.5 µM) | MCF7 (Breast Cancer) |

| Thiazole-pyrazoline Schiff base hybrid | N/A | Antibacterial | P. aeruginosa, E. coli |

| Schiff base derivative | N/A | Antibacterial | S. aureus, E. coli |

| Thiazole-4[5H]-one derivatives | 4a-c, 5 | Antiproliferative | MCF-7, HepG2 |

Synthesis of Other Biologically Active Molecular Architectures

The utility of brominated thiazole building blocks extends beyond the aforementioned examples to the creation of a diverse range of other complex, biologically active molecular architectures. The reactivity of the bromo-substituents allows for the construction of fused heterocyclic systems and multi-thiazole-containing molecules.

For instance, researchers have synthesized a series of new compounds containing di-, tri-, and even tetrathiazole moieties. nih.gov These complex structures were prepared starting from a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one intermediate, which was reacted with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov The development of such multi-thiazole systems is driven by the goal of discovering novel antimicrobial agents to combat drug resistance. nih.gov

In other work, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been reported. researchgate.net These fused heterocyclic systems are created by reacting 4-substituted 1,3-thiazole-2-amines (derived from α-bromo ketones) with additional α-bromo ketones. researchgate.net These derivatives have also been evaluated for their antimicrobial potential. researchgate.net Additionally, thiazole-based cyanoacrylamide derivatives have been synthesized and shown to possess DNA cleavage capabilities, highlighting another avenue of biological investigation stemming from the versatile thiazole scaffold.

Applications in Agrochemical Research

The thiazole motif is a critical structural component in the field of agrochemicals, particularly in the development of fungicides. The interest in thiazoles for agricultural applications dates back to the development of the fungicide thiabendazole (B1682256) in the 1960s. Modern agrochemical research continues to leverage this scaffold to create new agents for crop protection.

Research has focused on designing and synthesizing novel isothiazole-thiazole derivatives to discover chemicals with both fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants. In one study, 21 new isothiazole-thiazole derivatives were created and tested. One compound, 6u , was found to be highly effective against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans, with EC₅₀ values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. This compound is believed to act on the same target as the commercial fungicide oxathiapiprolin (B609797) and was also shown to significantly up-regulate the expression of a plant defense gene, indicating its potential to enhance plant immunity. The development of such compounds is a key strategy for managing fungicide resistance and improving crop health.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Bromomethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the fundamental electronic properties of a molecule, which govern its stability, reactivity, and potential reaction pathways.

The study of how molecules interact with low-energy electrons is critical, particularly for understanding potential reaction mechanisms in various environments, including biological systems. Dissociative electron attachment (DEA) is a process where a molecule captures a free electron to form a transient negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. nih.gov

For halogenated compounds, the carbon-halogen bond is often susceptible to cleavage through DEA, even by electrons with near-zero kinetic energy. researchgate.net In the case of 4-Bromo-2-(bromomethyl)thiazole, there are two carbon-bromine bonds that serve as potential sites for DEA. Studies on analogous brominated heterocyclic compounds, such as 2-bromo-5-nitrothiazole (B146120) and 4-bromothiophenol, have shown that the C-Br bond is highly reactive towards low-energy electrons, leading to its cleavage. researchgate.netaip.orgrsc.org

Upon electron attachment, this compound is expected to form a TNI. This TNI can then dissociate through one of two primary pathways, leading to the release of a bromide ion (Br⁻) and the formation of a thiazolyl radical.

Pathway 1: Cleavage of the C-Br bond at the bromomethyl group.

Pathway 2: Cleavage of the C-Br bond at position 4 of the thiazole (B1198619) ring.

Quantum chemical calculations can predict the energy barriers and thermodynamic thresholds for these dissociation channels. aip.org Based on studies of similar molecules, the bromomethyl group is often more susceptible to nucleophilic attack and dissociation, suggesting that Pathway 1 may be the more dominant dissociation route. The resulting radicals are highly reactive species that can subsequently engage in further chemical transformations.

Table 1: Predicted Dissociative Electron Attachment (DEA) Pathways

| Pathway | Initial Reactant | Transient Negative Ion (TNI) | Products |

|---|---|---|---|

| 1 | C₄H₃Br₂NS + e⁻ | [C₄H₃Br₂NS]⁻* | [C₄H₃BrNS]• (radical) + Br⁻ |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (Eg) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, a qualitative analysis suggests:

HOMO: The HOMO is likely to be distributed over the thiazole ring, with significant contributions from the lone pairs of the sulfur and nitrogen atoms, which are the most electron-rich parts of the molecule.

LUMO: The LUMO is expected to be localized primarily along the antibonding orbitals of the two C-Br bonds. The C-Br bond of the bromomethyl group is particularly electrophilic, making it a prime target for nucleophilic attack.

The analysis of these orbitals helps to rationalize the molecule's reactivity. A nucleophile would preferentially attack the electron-deficient regions identified by the LUMO, while an electrophile would target the electron-rich areas associated with the HOMO.

Table 2: Conceptual FMO Properties and Reactivity Implications

| Orbital | Expected Localization | Chemical Implication |

|---|---|---|

| HOMO | Thiazole ring, S and N atoms | Site for electrophilic attack |

| LUMO | C-Br σ* orbitals (especially -CH₂Br) | Site for nucleophilic substitution |

| HOMO-LUMO Gap | Moderate | Indicates significant reactivity as an electrophilic intermediate |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing specific bonding interactions, charge transfers, and hyperconjugative delocalizations. researchgate.net This analysis translates the complex wavefunctions from quantum calculations into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals.

For this compound, NBO analysis would be expected to quantify several key electronic features:

Charge Distribution: Calculation of the natural charges on each atom would confirm the electrophilic nature of the carbon atoms attached to the bromine atoms and the electronegative character of the N, S, and Br atoms.

These delocalization effects are crucial for a complete understanding of the molecule's electronic structure and are often used to explain its stability and observed reactivity patterns. researchgate.net

Table 3: Potential NBO Interactions in this compound

| Donor Orbital | Acceptor Orbital | Type of Interaction | Predicted Consequence |

|---|---|---|---|

| Lone Pair (S) | π* (C=N, C=C) | n → π* | Ring delocalization, stability |

| Lone Pair (N) | π* (C=S, C=C) | n → π* | Ring delocalization, stability |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying larger molecules and predicting their reactive properties.

This compound has two primary electrophilic centers, leading to questions of regioselectivity in its reactions. Experimental studies on the related compound 2,4-dibromothiazole (B130268) show that nucleophilic substitution and cross-coupling reactions occur preferentially at the C2 position, which is more electron-deficient. tum.de

DFT calculations can be used to predict such outcomes by modeling the reaction pathways for nucleophilic attack at both the C4-bromo and C2-bromomethyl positions. By calculating the activation energies (transition state energies) for both potential reactions, the kinetically favored product can be identified. The pathway with the lower activation energy will be the dominant one. nih.gov For this compound, it is generally expected that the bromomethyl group at the C2 position is more reactive towards nucleophilic substitution than the bromo group directly attached to the ring at the C4 position, a prediction that DFT calculations can quantitatively confirm.

DFT can be used to calculate a range of "reactivity descriptors" that quantify and predict a molecule's chemical behavior. researchgate.net

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f⁺) highlights the sites most susceptible to receiving an electron. For this compound, the f⁺ values are expected to be highest on the carbon of the bromomethyl group and the carbon at position 4, confirming them as the primary electrophilic sites.

| Chemical Hardness (η) | Resistance to change in electron distribution | Low to moderate, indicating high reactivity |

Elucidation of Reaction Energy Profiles and Transition States

The chemical reactivity of this compound is of significant interest for its application in synthetic chemistry. The presence of two bromine atoms at different positions on the molecule—one on the thiazole ring and one on the methyl substituent—offers multiple sites for potential chemical transformations. Computational chemistry provides powerful tools to elucidate the mechanisms, kinetics, and thermodynamics of these reactions without the need for empirical investigation. Specifically, the study of reaction energy profiles and the characterization of transition states allow for a detailed understanding of the reaction pathways.

The primary reaction of interest for the bromomethyl group is nucleophilic substitution, which likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. sciforum.netmdpi.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com The energetics of this process can be mapped out on a potential energy surface, which describes the energy of the system as a function of the geometric coordinates of the atoms involved.

Methodology for Reaction Profile Calculation

To computationally model such a reaction, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals such as B3LYP in conjunction with basis sets like 6-31+G* to provide a good balance of accuracy and computational cost for organic molecules. sciforum.netresearchgate.net The process involves several key steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the chosen nucleophile), the product, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state (TS) geometry is performed. The transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. libretexts.org A key feature of a successfully located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Energy Calculation: The electronic energies of all optimized structures (reactants, transition state, and products) are calculated. These energies are then corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energies (G) at a standard temperature and pressure.

Illustrative Reaction Energy Profile

Table 1: Illustrative Calculated Energy Profile for the SN2 Reaction of this compound with Hydroxide (B78521)

| Stationary Point | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.00 |

| Transition State | [HO···CH₂(C₄H₂BrNS)···Br]⁻ | +21.5 |

| Products | 4-Bromo-2-(hydroxymethyl)thiazole + Br⁻ | -15.8 |

Note: The data in this table are hypothetical and for illustrative purposes only, representing typical values for an SN2 reaction of this nature as would be determined by DFT calculations.

The activation energy in this illustrative example suggests a moderately fast reaction at room temperature. The negative value for the Gibbs free energy of reaction indicates that the process is thermodynamically favorable. Analysis of the transition state geometry would be expected to show an elongated C-Br bond and a newly forming C-O bond, with the carbon atom adopting a trigonal bipyramidal geometry. masterorganicchemistry.com

Structural Modifications and the Synthesis of Derivatives of 4 Bromo 2 Bromomethyl Thiazole

Functionalization at the Bromomethyl Group

The CH₂Br group at the C-2 position of the thiazole (B1198619) ring behaves as a reactive electrophilic center, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a variety of heteroatomic functional groups.

Nucleophilic Substitution with Oxygen, Nitrogen, Sulfur, and Phosphorus Nucleophiles

The bromomethyl moiety is an excellent substrate for Sₙ2 reactions with a range of nucleophiles. The electrophilic carbon of the bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, displacing the bromide ion.

Oxygen Nucleophiles : Reactions with oxygen-based nucleophiles, such as alkoxides or carboxylates, lead to the formation of ethers and esters, respectively. For instance, reaction with sodium acetate (B1210297) in acetic acid can replace the bromine atom with an acetoxy group. pleiades.online

Nitrogen Nucleophiles : Nitrogen nucleophiles, including primary and secondary amines like pyrrolidine, piperidine, and morpholine, react to form the corresponding substituted aminomethylthiazoles. pleiades.online

Sulfur Nucleophiles : Thiolates and other sulfur-containing nucleophiles are effective for introducing thioether linkages. Thiolates, such as potassium thiolates derived from butanethiol or thiophenol, undergo exclusive S-alkylation at the bromomethyl position. pleiades.online

Phosphorus Nucleophiles : Phosphorus-based nucleophiles, like phosphines, can also participate in substitution reactions. Electron-rich phosphines, such as tributylphosphine, have been shown to be effective nucleophiles in Sₙ2 reactions with alkyl halides. walisongo.ac.id

The reactivity in these substitutions is influenced by factors such as the nucleophilicity of the attacking species, steric hindrance, and the reaction conditions employed.

Formation of Organometallic Intermediates (e.g., phosphonates via Arbuzov reaction)

The bromomethyl group is an ideal electrophile for the Michaelis-Arbuzov reaction, a widely used method for synthesizing phosphonates. wikipedia.orgorganic-chemistry.org This reaction involves the initial Sₙ2 attack of a trivalent phosphorus ester, typically a trialkyl phosphite (B83602), on the bromomethyl carbon. wikipedia.org This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced bromide ion to yield the stable pentavalent phosphonate (B1237965). organic-chemistry.orgnih.gov

A notable example involves the reaction of a related compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, with triethyl phosphite. This reaction proceeds via the Arbuzov mechanism to produce the corresponding diethyl phosphonate. nih.gov These phosphonate intermediates are valuable reagents themselves, often used directly in subsequent steps, such as the Horner-Wadsworth-Emmons reaction, to form alkenes. organic-chemistry.orgnih.gov Interestingly, in some cases, the triethyl phosphite can also act as a reducing agent, removing other halogen substituents on the thiazole ring during the reaction. nih.gov

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Triethyl phosphite | Arbuzov Reaction | Diethyl (5-bromo-4-(4-halophenyl)thiazol-2-yl)methylphosphonate | nih.gov |

Modifications at the C-4 Bromine Atom via Cross-Coupling Reactions

The bromine atom at the C-4 position of the thiazole ring is less reactive than the bromomethyl group towards nucleophilic substitution but is perfectly suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at this position.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling : This reaction couples the 4-bromothiazole (B1332970) with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly efficient method for forming bi-aryl and heteroaryl-aryl bonds. nih.govrsc.org

Stille Coupling : This involves the reaction of the 4-bromothiazole with an organostannane reagent. The Stille reaction is versatile but is often avoided due to the toxicity of the tin reagents. researchgate.netorganic-chemistry.orgnih.gov

Negishi Coupling : This method uses an organozinc reagent as the coupling partner. The Negishi coupling is known for its high yields and functional group tolerance, proving particularly effective for introducing alkyl substituents. researchgate.netnih.gov

Research has shown that in di-halogenated thiazoles, such as 2,4-dibromothiazole (B130268), cross-coupling reactions occur preferentially at the more electron-deficient C-2 position. researchgate.netnih.gov This regioselectivity can be exploited to first introduce a substituent at C-2, leaving the C-4 bromine available for a subsequent, different coupling reaction, thereby enabling the synthesis of precisely substituted 2,4-disubstituted thiazoles. researchgate.netnih.gov

| Substrate Type | Coupling Partner | Reaction Name | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromothiazole derivative | Aryl/Heteroaryl boronic acid | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-thiazole derivative | nih.govrsc.org |

| 4-Bromothiazole derivative | Organostannane (e.g., R-SnBu₃) | Stille Coupling | 4-Substituted-thiazole derivative | researchgate.netnih.gov |

| 4-Bromothiazole derivative | Organozinc halide (e.g., R-ZnCl) | Negishi Coupling | 4-Alkyl/Aryl-thiazole derivative | researchgate.netnih.gov |

Introduction of Diverse Substituents onto the Thiazole Core

The strategic combination of nucleophilic substitution at the bromomethyl group and cross-coupling at the C-4 bromine atom allows for the introduction of a vast diversity of substituents onto the thiazole core. This dual reactivity makes 4-bromo-2-(bromomethyl)thiazole a powerful scaffold for building complex molecules.

For example, a synthetic route could first involve the conversion of the bromomethyl group into a phosphonate via the Arbuzov reaction. nih.gov This phosphonate can then be used in a Horner-Wadsworth-Emmons olefination to install a substituted vinyl group at the C-2 position. Subsequently, the C-4 bromine can be targeted in a Suzuki or Negishi cross-coupling reaction to introduce an entirely different aryl or alkyl moiety. researchgate.netnih.govnih.gov This stepwise approach provides precise control over the final structure, enabling the creation of libraries of compounds with varied functionalities at both the C-2 and C-4 positions. nih.govnih.gov

Synthesis of Poly-Thiazoles and Fused Thiazole Systems

This compound and its derivatives are key precursors for the synthesis of more complex heterocyclic systems, including poly-thiazoles and fused rings. The ability to perform regioselective cross-coupling reactions is central to these transformations.

The synthesis of 2,4'-bithiazoles has been achieved through a two-step process starting from 2,4-dibromothiazole. researchgate.netnih.gov First, a regioselective Negishi or Stille cross-coupling introduces a substituent at the C-2 position. The resulting 2-substituted-4-bromothiazole then acts as a substrate for a second cross-coupling reaction. By converting this 4-bromothiazole into a nucleophile (via halogen-metal exchange) and reacting it with another molecule of 2,4-dibromothiazole, a 2'-substituted-4-bromo-2,4'-bithiazole can be formed with high yields. researchgate.netnih.gov This demonstrates a powerful strategy for constructing defined poly-thiazole chains.

| Step | Starting Material | Reaction | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2,4-Dibromothiazole | Regioselective Negishi or Stille Coupling at C-2 | 2-Substituted-4-bromothiazole | researchgate.netnih.gov |

| 2 | 2-Substituted-4-bromothiazole + 2,4-Dibromothiazole | Negishi or Stille Coupling at C-4 | 2'-Substituted-4-bromo-2,4'-bithiazole | researchgate.netnih.gov |

These bithiazole units are important structural motifs found in various natural products and serve as versatile building blocks for creating larger, fused thiazole-containing systems and other complex heterocyclic architectures. rsc.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research

X-ray Diffraction Studies for Solid-State Structures

While specific crystal structure data for 4-Bromo-2-(bromomethyl)thiazole is not publicly available, analysis of related brominated heterocyclic compounds demonstrates the type of information that would be obtained. For instance, studies on similar molecules have revealed crystal systems such as triclinic with a P-1 space group. researchgate.net Such an analysis for this compound would confirm the planarity of the thiazole (B1198619) ring and the precise geometry of the bromomethyl substituent relative to the ring. It would also detail intermolecular interactions, such as halogen bonding, which can influence the crystal packing.

Chromatographic Techniques for Separation and Purity (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical method for a compound like this compound would utilize a reverse-phase column (e.g., C18) with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the hydrophobic stationary phase and the mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where the thiazole ring absorbs strongly. nih.govajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. ajrconline.orgumb.edu This hyphenated technique is particularly powerful for identifying trace-level impurities. As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the assignment of a molecular weight to each peak in the chromatogram, facilitating the identification of reaction byproducts and degradation products with high confidence. For trace analysis of related brominated compounds, LC-MS methods have been developed that can quantify impurities at the parts-per-million (ppm) level. ajrconline.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-1,3-thiazole-2-carboxylic acid |

| 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea |

| Acetonitrile |

| Water |

| Formic acid |

| Orthophosphoric acid |

| Ammonium formate |

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Bromomethyl Thiazole

Development of More Efficient and Sustainable Synthetic Methodologies

The current primary laboratory method for synthesizing 4-Bromo-2-(bromomethyl)thiazole involves a sequential bromination of 2-methylthiazole (B1294427). This process includes an initial electrophilic substitution to introduce a bromine atom at the 4-position, followed by a radical bromination of the methyl group. While effective, future research is geared towards developing more sustainable and efficient synthetic routes.

Green chemistry principles are increasingly being applied to the synthesis of thiazole (B1198619) derivatives, utilizing methods such as microwave irradiation, ultrasound-assisted reactions, and the use of eco-friendly solvents and recyclable catalysts. bepls.combohrium.com For instance, the use of biocatalysts like cross-linked chitosan (B1678972) hydrogel has shown promise in the synthesis of other thiazole derivatives and could be adapted for this compound. mdpi.com The development of one-pot synthesis or continuous flow processes could also significantly improve efficiency and reduce waste. Research into alternative brominating agents that are less hazardous and more selective will also be a key area of investigation.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely centered around nucleophilic substitution at the highly reactive bromomethyl group and cross-coupling reactions at the C4-bromo position. The bromomethyl group readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. The C4-bromo position, on the other hand, is amenable to various palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds. researchgate.netnih.gov

Future research will likely focus on uncovering novel reactivity patterns. This could involve exploring reactions that differentiate between the two bromine atoms with greater control, leading to more complex and targeted molecular architectures. For example, the development of orthogonal protection-deprotection strategies for the two bromo-positions would be highly valuable. Furthermore, investigating the potential for the thiazole ring itself to participate in cycloaddition reactions or ring-opening transformations could lead to the discovery of entirely new synthetic pathways. A novel heterocyclization method involving the reaction of bromomethylazoles with tosylmethyl isocyanide has been reported for the synthesis of azolopyrimidines, suggesting that similar unprecedented reactions could be explored for this compound. nih.gov

Computational Design and Prediction of New Thiazole-Based Molecular Architectures

Computational chemistry offers powerful tools for the rational design and prediction of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of potential drug candidates derived from this scaffold. nih.gov Molecular docking studies can simulate the interaction of these derivatives with biological targets, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.gov

Future research will likely see an increased integration of computational design in the development of novel thiazole-based compounds. By creating virtual libraries of derivatives of this compound and screening them against various biological targets, researchers can identify promising candidates for synthesis and experimental testing. researchgate.net This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional high-throughput screening.

Expansion of Synthetic Utility in Emerging Fields of Chemical Science

The versatility of this compound has already been demonstrated in medicinal chemistry, where it serves as a crucial building block for the synthesis of compounds with antimicrobial and anticancer properties. For instance, derivatives of this compound have been investigated as inhibitors of DNA topoisomerase IB. nih.gov

The future will likely see the expansion of its synthetic utility into other emerging fields. In materials science, the thiazole ring is a component of some organic semiconductors. The ability to introduce various functional groups onto the this compound scaffold could be exploited to create novel organic electronic materials with tailored properties. In chemical biology, the reactive bromomethyl group can be used to covalently label proteins or other biomolecules, making it a potential tool for developing molecular probes to study biological processes.

Addressing Regioselectivity and Chemoselectivity Challenges in Complex Syntheses

One of the key challenges in utilizing this compound in complex, multi-step syntheses is controlling the regioselectivity and chemoselectivity of reactions. The presence of two distinct bromine atoms requires careful selection of reaction conditions to ensure that the desired position reacts. For instance, in cross-coupling reactions of 2,4-dibromothiazole (B130268), the reaction preferentially occurs at the more electron-deficient 2-position. researchgate.nettum.de

Future research will need to focus on developing synthetic methods that offer a high degree of control over which bromine atom reacts. This could involve the use of specific catalysts that can differentiate between the two positions or the development of protecting groups that can selectively mask one of the bromine atoms. For example, regioselective Negishi and Stille cross-coupling reactions have been developed for 2,4-dibromothiazole, providing a protocol for selective functionalization. researchgate.net Further exploration of metal-halogen exchange reactions, such as the regioselective bromine-magnesium exchange, could also provide alternative pathways for controlled functionalization. tum.de Addressing these selectivity challenges will be crucial for unlocking the full potential of this compound as a versatile building block in the synthesis of complex molecules.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(bromomethyl)thiazole?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

- Method 1 : React α-bromoacetophenone derivatives with thiourea in anhydrous ethanol under reflux. This method leverages the reactivity of bromomethyl groups to form the thiazole core .

- Method 2 : Use 2-aminothiazole derivatives with halogenating agents (e.g., CuBr and n-butyl nitrite) in acetonitrile at elevated temperatures (333 K). This approach yields brominated thiazoles with moderate to good yields (53–65%) .

- Optimization : Adjust reaction time, solvent polarity, and catalyst loading (e.g., CuBr) to improve yield and purity.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact. The compound may cause severe irritation (H314, H318 hazard codes) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to mitigate environmental contamination .

Q. How can researchers characterize this compound spectroscopically?

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 4.69 ppm (bromomethyl protons) and aromatic protons in the δ 7.1–8.2 ppm range .

- ¹³C NMR : Peaks near δ 105.6 ppm (C-Br) and δ 165.5 ppm (thiazole C=N) confirm the core structure .

Advanced Research Questions

Q. How do reaction conditions influence yield in nucleophilic substitution reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states. For example, refluxing in DMSO for 18 hours improved yields by 65% in similar thiazole syntheses .

- Catalyst Selection : Copper catalysts (e.g., CuBr) facilitate bromine substitution but may require strict stoichiometric control to avoid side reactions .

- Temperature : Elevated temperatures (e.g., 333 K) accelerate cyclization but may degrade thermally sensitive intermediates.

Q. What are the implications of using palladium vs. copper catalysts in cross-coupling reactions?

- Palladium Catalysts : Enable Suzuki-Miyaura couplings for aryl group introduction. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis can generate biaryl-thiazole hybrids .

- Copper Catalysts : Cost-effective for Ullmann-type couplings but may require longer reaction times and higher temperatures. Evidence shows CuBr achieves 54–65% yields in bromomethyl-thiazole synthesis .

- Mechanistic Insights : Pd(0) intermediates facilitate oxidative addition, while Cu(I) mediates single-electron transfer (SET) pathways.

Q. How can discrepancies in reported physical properties (e.g., solubility) be resolved?

- Analytical Validation : Cross-check data using multiple techniques (e.g., HPLC for purity, DSC for melting points). For instance, conflicting solubility reports may arise from varying solvent grades or measurement conditions .

- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters to guide experimental design .

- Literature Review : Compare datasets from peer-reviewed journals over vendor technical sheets, which often lack rigorous characterization .

Q. What biological activities are predicted for this compound based on structural analogs?

- Anticancer Potential : Thiazole derivatives inhibit topoisomerase IB (IC₅₀ ~1–10 µM) by intercalating DNA. The bromomethyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues .

- Antimicrobial Activity : Analogues with halogen substituents disrupt bacterial cell membranes. For example, 6-bromo-2-aminobenzothiazole derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or mGluR5. The bromine atom may occupy hydrophobic pockets in enzyme active sites .

Data Contradictions and Mitigation Strategies

- Yield Variability : Differences in synthetic yields (e.g., 54% vs. 65%) may stem from impurities in starting materials or inconsistent catalyst activation. Standardize reagent sources and pre-dry solvents .

- Spectroscopic Artifacts : Unreported solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) can shift peak positions. Always note solvent and temperature in data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.